Acridone

Beschreibung

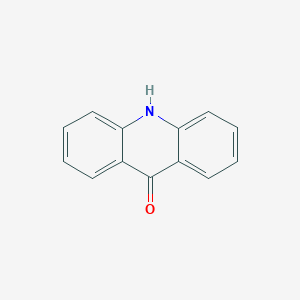

Structure

3D Structure

Eigenschaften

IUPAC Name |

10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEYVTFCMJSGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060371 | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Acridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20152 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14742234 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

578-95-0, 643-62-9 | |

| Record name | Acridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acridone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Acridinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9(10H)-Acridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-acridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BK306GUQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Acridone core structure and chemical properties

An In-depth Technical Guide to the Acridone Core: Structure, Properties, and Therapeutic Potential

Introduction

This compound, a nitrogen-containing heterocyclic compound, forms the structural backbone for a multitude of synthetic and naturally occurring molecules of significant interest in medicinal chemistry and materials science.[1][2] Characterized by a tricyclic planar structure, the this compound scaffold is a privileged pharmacophore, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] The biological activity is largely attributed to the planarity of the aromatic system, which facilitates intercalation within DNA base pairs and interaction with various enzymatic targets.[1][4] This guide provides a comprehensive technical overview of the this compound core, detailing its structure, chemical properties, synthesis, and its role in modulating key signaling pathways relevant to drug development.

Core Structure and Nomenclature

The this compound molecule, with the chemical formula C₁₃H₉NO, consists of a central pyridine (B92270) ring fused to two benzene (B151609) rings, featuring a carbonyl group at position 9.[5][6] It is the oxidized product of acridine (B1665455) and is also known by several names including 9(10H)-acridinone, 9-acridanone, and 9,10-dihydro-9-oxoacridine. The molecule is planar, a key feature for its biological activity. The standardized IUPAC numbering system, which is now widely adopted, is crucial for the unambiguous identification of substituted derivatives.[7]

Physicochemical Properties

The parent this compound is a yellow crystalline solid.[8] Its physical and chemical properties are pivotal for its behavior in biological systems and for the design of synthetic protocols. Key quantitative data are summarized in Table 1.

Solubility: this compound is generally insoluble in water, benzene, chloroform, and ether.[9][10] It demonstrates solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO), with solubility often increasing with temperature.[8] It also dissolves in alcoholic potassium hydroxide (B78521) to form its potassium salt.

Melting and Boiling Point: The melting point of this compound is consistently reported to be high, typically around 354-362°C, reflecting its stable, planar crystalline structure.[10][11]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₃H₉NO | [5][12] |

| Molar Mass | 195.22 g/mol | [5][12] |

| Appearance | Yellow crystalline powder/solid | [5][8] |

| Melting Point | 354-362 °C | [10] |

| Water Solubility | Practically insoluble | [8][12] |

| Organic Solvent Solubility | Soluble in DMSO, ethanol, methanol | [8] |

| Density | ~1.32 g/cm³ |[8] |

Chemical Properties and Reactivity

The this compound core is a relatively stable entity but undergoes several characteristic reactions.

-

Reduction: this compound can be reduced to acridine using zinc dust, a reaction that can be vigorous on a larger scale. Reduction with potassium cyanide yields 9,10-dihydroacridine. The carbonyl group is fairly difficult to reduce; for instance, nitroacridones can be selectively reduced to aminoacridones without affecting the carbonyl group.

-

Acidity and Basicity: The N-H proton is weakly acidic, allowing for the formation of salts with strong bases, such as potassium hydroxide in alcohol.

-

Substitution Reactions: The benzene rings can undergo electrophilic substitution, and the nitrogen atom can be alkylated.

-

Fluorescence: this compound and its derivatives are known for their high degree of fluorescence, a property that is exploited in the development of fluorescent probes and materials for visualization of biomolecules.[2] Some derivatives also exhibit chemiluminescence.

Synthesis of the this compound Core

Several synthetic routes to the this compound scaffold have been developed, with the most common being the Ullmann condensation followed by cyclization.[1] This method involves the condensation of an o-halobenzoic acid with an aniline (B41778) derivative, followed by acid-catalyzed ring closure of the resulting N-phenylanthranilic acid.

Key Experimental Protocol: Synthesis from N-Phenylanthranilic Acid

This protocol details the cyclization of N-phenylanthranilic acid to this compound, a key step in the classical synthesis route.[11]

-

Reaction Setup: In a 500 mL flask, dissolve 42.7 g (0.2 moles) of N-phenylanthranilic acid in 100 mL of concentrated sulfuric acid.

-

Heating: Heat the solution on a boiling water bath for four hours.

-

Precipitation: Pour the hot acid solution into 1 liter of boiling water. To minimize spattering, allow the solution to run down the side of the beaker.

-

Filtration and Neutralization: Boil the resulting mixture for five minutes and then filter the yellow precipitate. The moist solid is then boiled for five minutes in a solution of 30 g of sodium carbonate in 400 mL of water to neutralize any remaining acid.

-

Washing and Drying: Collect the solid by suction filtration and wash it thoroughly with water. After air-drying, the crude this compound is obtained.

-

Purification (Optional): The crude product (typically 35.5–37.5 g) is often pure enough for many applications.[11] For higher purity, it can be recrystallized from a mixture of aniline and acetic acid or from isoamyl alcohol.[11]

Spectroscopic Characteristics

Spectroscopic analysis is essential for the characterization of the this compound core and its derivatives.

Table 2: Spectroscopic Data for the this compound Core

| Technique | Key Features and Wavelengths/Shifts | Reference(s) |

|---|---|---|

| UV-Vis | Absorption maxima around 250-255 nm and a characteristic long-wavelength absorption band between 380-400 nm. | [13][14][15] |

| IR | Characteristic peaks for N-H stretching (around 3234 cm⁻¹) and C=O (carbonyl) stretching. | [16] |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The N-H proton is a broad singlet. | [16][17] |

| ¹³C NMR | The carbonyl carbon (C9) shows a characteristic signal around 180 ppm. Aromatic carbons appear between ~90-165 ppm. | [17] |

| Mass Spec. | Molecular ion peak (m/z) corresponding to its molecular weight (195.22). |[16] |

Pharmacological Significance and Key Signaling Pathways

This compound derivatives are renowned for their broad spectrum of biological activities, with anticancer activity being the most extensively studied.[1][3][4] Their planar structure allows them to act as DNA intercalating agents, disrupting DNA replication and transcription.[3][4] Furthermore, they are known inhibitors of crucial cellular enzymes.

-

Topoisomerase Inhibition: Many this compound analogues, such as amsacrine, function by inhibiting topoisomerase I or II, enzymes vital for managing DNA topology during cellular processes.[3][18] This inhibition leads to DNA damage and ultimately triggers apoptosis in cancer cells.

-

Protein Kinase Inhibition: this compound derivatives have been shown to inhibit various protein kinases, which are key regulators of cellular signaling pathways controlling proliferation, survival, and differentiation.[18][19]

-

ERK/MAPK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical pathway in cell proliferation and survival that is often dysregulated in cancer.[19] Certain this compound alkaloids, such as Buxifoliadine E, have been identified as inhibitors of Erk kinase activity.[19] By blocking this pathway, these compounds can inhibit the expression of anti-apoptotic proteins (like Mcl-1), promote the expression of pro-apoptotic proteins (like Bax), and induce caspase-mediated apoptosis.[19]

Conclusion

The this compound core represents a remarkably versatile and enduring scaffold in medicinal chemistry. Its rigid, planar structure, coupled with its unique electronic and chemical properties, provides a robust foundation for the design of potent therapeutic agents. A thorough understanding of its fundamental chemistry, including synthesis and reactivity, is essential for the continued development of novel this compound derivatives. As research continues to uncover the intricate ways these compounds interact with biological targets like the ERK pathway, the potential for developing more selective and effective drugs for a range of diseases, particularly cancer, remains a highly promising frontier for scientists and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 4. Acridine and this compound derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 578-95-0 CAS MSDS (9(10H)-ACRIDONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. 9(10H)-Acridone, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 9(10H)-Acridinone [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. damascusuniversity.edu.sy [damascusuniversity.edu.sy]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Acridone from N-Phenylanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of acridone, a heterocyclic compound of significant interest in medicinal chemistry and materials science, from its precursor N-phenylanthranilic acid. This document provides a thorough overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers and professionals in the field.

Introduction

This compound and its derivatives are a class of organic compounds characterized by a tricyclic aromatic framework. This core structure is found in numerous natural products and synthetic molecules with a wide range of biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties. Furthermore, acridones serve as valuable building blocks in the development of organic semiconductors, dyes, and fluorescent labels. The most direct and established method for synthesizing the this compound scaffold is through the intramolecular cyclization of N-phenylanthranilic acid. This guide will explore the key methodologies for achieving this transformation.

Synthetic Pathways

The synthesis of this compound from N-phenylanthranilic acid primarily involves a cyclodehydration reaction. This can be achieved through several methods, with the classical approach utilizing strong acids like concentrated sulfuric acid. More contemporary methods have been developed to offer milder reaction conditions, improved yields, and greater substrate scope.

The overall synthesis can be broken down into two main stages:

-

Synthesis of N-Phenylanthranilic Acid: Typically achieved via an Ullmann condensation reaction between an aniline (B41778) derivative and an o-halobenzoic acid.

-

Cyclization of N-Phenylanthranilic Acid to this compound: An intramolecular electrophilic substitution reaction.

Below is a diagram illustrating the general synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Mechanism of N-Phenylanthranilic Acid Cyclization

The cyclization of N-phenylanthranilic acid to this compound is an intramolecular Friedel-Crafts-type acylation. In the presence of a strong acid or a Lewis acid catalyst, the carboxylic acid is protonated or activated, making the carbonyl carbon highly electrophilic. This electrophile then attacks the electron-rich ortho-position of the adjacent phenyl ring, followed by dehydration to yield the stable tricyclic this compound structure.

A proposed mechanism for the iron(II)-catalyzed cyclization is presented below.

Caption: Proposed mechanism for Fe(OTf)2/DCME promoted cyclization.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of N-phenylanthranilic acid and its subsequent conversion to this compound under various reported conditions.

Table 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline, o-Chlorobenzoic Acid | CuO, K2CO3 | Aniline | Reflux | 2 | 82-93 | [1] |

| Aniline, o-Chlorobenzoic Acid | Cupric Oxide | None | Reflux | 2 | - | [2] |

| Substituted Anilines, o-Chlorobenzoic Acid | Copper Powder, K2CO3, Pyridine | Water | Ultrasound | 0.33 | ~81 | [3][4] |

| Substituted Anilines, o-Chlorobenzoic Acid | ZnCl2 | None | Microwave (160W) | 0.07-0.12 | 91-95 |

Table 2: Synthesis of this compound from N-Phenylanthranilic Acid

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Phenylanthranilic Acid | Conc. H2SO4 | None | 100 | 4 | 83-88 | [1] |

| N-Phenylanthranilic Acids | Fe(OTf)₂, DCME | 1,2-Dichloroethane | Room Temp | 3 | Very Good to Excellent | [5] |

| N-Phenylanthranilic Acids | PTSA | None | Microwave | - | - | |

| N-Phenylanthranilic Acid | PPA, POCl₃, or P₂O₅ | - | High Temp | - | - |

Experimental Protocols

Synthesis of N-Phenylanthranilic Acid (Classical Method)[1][2]

Materials:

-

Aniline (155 g, 1.66 moles)

-

o-Chlorobenzoic acid (41 g, 0.26 mole)

-

Anhydrous potassium carbonate (41 g, 0.3 mole)

-

Copper oxide (1 g)

-

Decolorizing carbon (20 g)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a 1-liter round-bottomed flask equipped with an air-cooled condenser, combine aniline, o-chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.

-

Reflux the mixture for 2 hours using an oil bath.

-

Remove the excess aniline by steam distillation (approximately 3 hours).

-

To the residual brown solution, add decolorizing carbon and boil for 15 minutes.

-

Filter the hot mixture by suction.

-

With stirring, add the filtrate to a mixture of 30 mL of concentrated hydrochloric acid and 60 mL of water.

-

Allow the mixture to cool, then filter the precipitated N-phenylanthranilic acid with suction.

-

Dry the product to a constant weight. The expected yield is 46–52 g (82–93%) of a nearly white product with a melting point of 179–181°C.

Synthesis of this compound (Classical Method)[1]

Materials:

-

N-Phenylanthranilic acid (42.7 g, 0.2 mole)

-

Concentrated sulfuric acid (100 cc, sp. gr. 1.84)

-

Sodium carbonate (30 g, 0.28 mole)

-

Water

Procedure:

-

In a 500-cc flask, dissolve N-phenylanthranilic acid in concentrated sulfuric acid.

-

Heat the solution on a boiling water bath for 4 hours.

-

Pour the hot solution into 1 liter of boiling water, allowing the solution to run down the side of the container to minimize spattering.

-

Boil the resulting yellow precipitate for 5 minutes and then filter.

-

Boil the moist solid for 5 minutes in a solution of sodium carbonate in 400 cc of water.

-

Collect the solid with suction and wash thoroughly with water.

-

After drying, the crude this compound weighs 35.5–37.5 g. The crude product has a melting point of 344–346°C.

Iron-Catalyzed Synthesis of this compound[6]

Materials:

-

N-phenylanthranilic acid (1 mmol)

-

Fe(OTf)₂

-

Dichloromethyl methyl ether (DCME, 1 mmol)

-

1,2-dichloroethane (solvent)

-

Water

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of N-phenylanthranilic acid in 1,2-dichloroethane, add Fe(OTf)₂ and DCME.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Upon completion, add water to the reaction mixture.

-

Extract the aqueous layer successively with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Conclusion

The synthesis of this compound from N-phenylanthranilic acid is a robust and well-established transformation in organic chemistry. While the classical approach using strong acids remains a viable option, modern methodologies employing milder catalysts such as iron(II) triflate offer significant advantages in terms of reaction conditions and efficiency. The choice of synthetic route will depend on the specific requirements of the research, including substrate scope, desired yield, and available resources. This guide provides the necessary foundational knowledge and practical protocols to aid researchers in the successful synthesis of this compound and its derivatives for various applications in drug discovery and materials science.

References

The Ullmann Condensation Pathway to Acridone Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acridone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, antiviral, and antibacterial properties. The Ullmann condensation, a cornerstone of C-N bond formation, provides a robust and versatile route to this compound synthesis. This technical guide offers an in-depth exploration of the Ullmann condensation for the synthesis of acridones, detailing the reaction mechanism, providing comprehensive experimental protocols, and presenting quantitative data to inform reaction optimization. Visualizations of the mechanistic pathways and experimental workflows are provided to facilitate a deeper understanding of this critical synthetic transformation.

The Core Reaction: Ullmann Condensation and Subsequent Cyclization

The synthesis of acridones via the Ullmann condensation is a two-step process. The first step is a copper-catalyzed cross-coupling reaction between a 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) and an aniline (B41778) derivative to form an N-aryl anthranilic acid intermediate.[1][2] The second step involves the intramolecular cyclization of the N-aryl anthranilic acid, which is an electrophilic aromatic substitution (Friedel-Crafts acylation type) reaction, to yield the final this compound product.[1][3]

Mechanism of the Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

The precise mechanism of the Ullmann condensation has been a subject of extensive research, with the currently accepted pathway involving a copper(I) catalytic cycle. While variations exist, the general mechanism can be outlined as follows:

-

Formation of the Active Copper(I) Catalyst: The reaction is typically initiated with a Cu(I) or Cu(II) salt, or even metallic copper. If a Cu(II) salt or Cu(0) is used, it is believed to be converted in situ to the active Cu(I) species.[2]

-

Formation of a Copper Amide Complex: The aniline derivative reacts with the Cu(I) catalyst in the presence of a base to form a copper amide complex.

-

Oxidative Addition: The 2-halobenzoic acid undergoes oxidative addition to the copper(I) amide complex, forming a Cu(III) intermediate.[4]

-

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-N bond of the N-aryl anthranilic acid and regenerate the Cu(I) catalyst.[4]

Mechanism of Intramolecular Cyclization to this compound

The cyclization of the N-aryl anthranilic acid intermediate to form the this compound ring is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[1][3] This reaction proceeds via an intramolecular electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.

-

Protonation of the Carboxylic Acid: The strong acid protonates the carbonyl oxygen of the carboxylic acid group, increasing its electrophilicity.

-

Formation of an Acylium Ion: The protonated carboxylic acid can then lose a molecule of water to form a highly reactive acylium ion intermediate.

-

Intramolecular Electrophilic Attack: The acylium ion is then attacked by the electron-rich aniline ring at the ortho position in an intramolecular fashion.

-

Rearomatization: A proton is lost from the site of electrophilic attack, restoring the aromaticity of the ring and yielding the final this compound product.

Quantitative Data Summary

The following tables summarize quantitative data from various reported procedures for the synthesis of N-aryl anthranilic acids and their subsequent cyclization to acridones.

Table 1: Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

| 2-Halobenzoic Acid | Aniline Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzoic acid | Aniline | CuO (catalytic) | K₂CO₃ | Aniline (solvent) | Reflux | 2 | 82-93 | [1] |

| 2-Bromobenzoic acid | Aniline | Copper bronze (40) | K₂CO₃ | DMF | Reflux | 4 | 67.2 | [5] |

| 2-Chlorobenzoic acid | Substituted anilines | Cu powder (3) | Na₂CO₃ (1) | DMF | Reflux | 4 | 90 | [6] |

| 2-Chlorobenzoic acid | Aniline | Copper powder | K₂CO₃ | Water | Reflux | 5 | ~80 | [7] |

| 2-Chlorobenzoic acid | Aniline | Copper powder | K₂CO₃ | Water (ultrasound) | N/A | 0.33 | 81 | [7][8] |

| 2-Bromobenzoic acid | Methylamine HCl | CuI (10) | K₃PO₄ | DMF | ~25 | 16 | 95 | [9] |

| 2-Chlorobenzoic acid | 2-Methylaniline | Cu (9), Cu₂O (4) | K₂CO₃ | Diethylene glycol | 130 | 24 | 90 | [10] |

Table 2: Cyclization of N-Aryl Anthranilic Acid to this compound

| N-Aryl Anthranilic Acid | Cyclizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Phenylanthranilic acid | Conc. H₂SO₄ | None | 100 | 4 | 91-96 | [1] |

| N-Phenylanthranilic acid | Polyphosphoric acid | None | 100 | 1 | High | [11] |

| Substituted N-phenylanthranilic acids | Fe(OTf)₂/DCME | Dichloromethane | Reflux | 12 | up to 95 | [3][12] |

| N-Phenylanthranilic acid | POCl₃ | None | 85-90 | reaction time not specified | High | [13] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established literature procedures.

Protocol 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation[1]

Materials:

-

Aniline (155 g, 1.66 moles)

-

o-Chlorobenzoic acid (41 g, 0.26 mole)

-

Anhydrous potassium carbonate (41 g, 0.3 mole)

-

Copper oxide (1 g)

-

Decolorizing carbon

-

Concentrated hydrochloric acid

Procedure:

-

In a 1-L round-bottomed flask equipped with an air-cooled condenser, combine aniline, o-chlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.

-

Reflux the mixture for two hours using an oil bath.

-

After cooling, remove the excess aniline by steam distillation (approximately three hours).

-

To the residual brown solution, add 20 g of decolorizing carbon, boil for fifteen minutes, and filter by suction.

-

With stirring, add the filtrate to a mixture of 30 cc of concentrated hydrochloric acid and 60 cc of water.

-

Filter the precipitated N-phenylanthranilic acid with suction when cold.

-

Dry the product to a constant weight in the air. The expected yield is 46–52 g (82–93%) of a nearly white product.

Protocol 2: Cyclization of N-Phenylanthranilic Acid to this compound[1]

Materials:

-

N-Phenylanthranilic acid (42.7 g, 0.2 mole)

-

Concentrated sulfuric acid (sp. gr. 1.84, 100 cc)

-

Sodium carbonate (30 g, 0.28 mole)

Procedure:

-

In a 500-cc flask, dissolve N-phenylanthranilic acid in concentrated sulfuric acid.

-

Heat the solution on a boiling water bath for four hours.

-

Pour the hot solution into 1 L of boiling water. To minimize spattering, allow the solution to run down the wall of the container.

-

Boil the mixture for five minutes and then filter the yellow precipitate.

-

Boil the moist solid for five minutes with a solution of sodium carbonate in 400 cc of water.

-

Collect the crude this compound with suction and wash it well with water.

-

After drying in the air, the crude this compound weighs 35.5–37.5 g (91–96%).

Conclusion

The Ullmann condensation, followed by an acid-catalyzed intramolecular cyclization, remains a highly effective and widely utilized method for the synthesis of the this compound scaffold. Understanding the nuances of the reaction mechanism, including the catalytic cycle of the Ullmann condensation and the electrophilic nature of the cyclization, is paramount for optimizing reaction conditions and achieving high yields. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of novel this compound-based molecules with potential therapeutic applications. The continued development of milder and more efficient catalytic systems for the Ullmann condensation will undoubtedly further enhance the utility of this important transformation in contemporary chemical research.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Analysis of Acridone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize acridone and its derivatives. This compound, a tricyclic heterocyclic compound, forms the structural core of a wide range of biologically active molecules, including anticancer, antiviral, and antimalarial agents.[1] A thorough understanding of their spectroscopic properties is crucial for structure elucidation, purity assessment, and the investigation of their mechanism of action. This guide details the application of UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and mass spectrometry in the analysis of these compounds, complete with experimental protocols and quantitative data.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within the π-conjugated system of this compound and its derivatives. The absorption spectra are sensitive to the nature and position of substituents on the this compound ring, providing valuable information about the molecular structure.[2]

Data Presentation

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

| This compound | Acetonitrile | 375, 392 | Not specified | [3] |

| Bn-Acr | Acetonitrile | 376, 395 | Not specified | [3] |

| DPM-Acr | Acetonitrile | 375, 392 | Not specified | [3] |

| 9-Acridonecarboxylic acid | Various | Not specified | Not specified | [2] |

| 9-(Methoxycarbonyl)acridine | Various | Not specified | Not specified | [2] |

| This compound Derivative with activated carboxylic group | Not specified | 410 | Not specified | [4] |

Experimental Protocol: UV-Vis Absorption Spectroscopy

A general procedure for obtaining UV-Vis absorption spectra of this compound derivatives is as follows:

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable UV-grade solvent (e.g., acetonitrile, ethanol, or chloroform) at a concentration of approximately 1 mM. From the stock solution, prepare a dilute solution (e.g., 10-50 µM) in the same solvent.[3]

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the sample holder of the spectrophotometer.

-

Spectral Acquisition: Scan a suitable wavelength range, typically from 200 to 600 nm, to record the absorption spectrum.[5]

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

Many this compound derivatives exhibit strong fluorescence, a property that is highly sensitive to their molecular structure and environment.[6] This makes fluorescence spectroscopy a powerful tool for their detection and for studying their interactions with biological macromolecules.[7]

Data Presentation

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |

| N-methyl-difluoro-acridone (NMA-dF) | Not specified | Not specified | Deep blue region | Close to 1 | [8] |

| This compound Derivative with activated carboxylic group | Not specified | 400 | 418 | Not specified | [4] |

| MeAcd12C | Various | Not specified | 560-590 | Varies with solvent | [9] |

| MedAcd12P | Various | Not specified | 560-590 | Varies with solvent | [9] |

Experimental Protocol: Fluorescence Spectroscopy

The following is a general protocol for measuring the fluorescence spectra of this compound derivatives:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative (typically in the micromolar to nanomolar concentration range) in a fluorescence-grade solvent. The solvent should be chosen based on the solubility of the compound and to avoid quenching effects.[9]

-

Instrumentation: Utilize a spectrofluorometer equipped with an excitation source (e.g., xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum. The excitation spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (or a suitable excitation wavelength) and scan the emission monochromator to record the fluorescence emission spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) or rhodamine 6G).[6] The absorbance of the sample and standard solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects. The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of individual atoms (¹H, ¹³C, etc.).[10]

Data Presentation

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

| 9-Acridone | DMSO-d₆ | 11.72 (s, 1H, >NH), 8.23-8.25 (d, 2H, C1 & C8-protons), 7.72-7.76 (t, 2H, C3 & C6 protons), 7.55-7.57 (d, 2H, C4 & C5 protons), 7.25-7.29 (t, 2H, C2 & C7 protons) | Not specified | [11] |

| 1,2-di(acridine-9(10H)-ylidene)hydrazine | DMSO-d₆ | 7.285-9.412 (m, 8H, ArH), 4.1 (s, 1H, -NH) | Not specified | [12] |

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of this compound derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-20 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[13] The choice of solvent depends on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

Instrumentation: Use a high-resolution NMR spectrometer with an appropriate probe for the nucleus being observed (e.g., ¹H, ¹³C).

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Optimize parameters such as the number of scans, relaxation delay, and spectral width.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.

-

-

2D NMR Spectroscopy (Optional): For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.[14]

Data Presentation

| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |

| 9-Acridone | EI | 195 (M+) | 167 (M+ - CO) | [11] |

| 1,2-di(acridine-9(10H)-ylidene)hydrazine | LC-MS | Not specified | Not specified | [12] |

| MedAcd12P | ESI | 569.3 | Not specified | [9] |

Experimental Protocol: Mass Spectrometry

A general procedure for the mass spectrometric analysis of this compound derivatives is as follows:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for polar molecules or Electron Ionization (EI) for volatile and thermally stable compounds.[15]

-

Infusion and Ionization: Introduce the sample solution into the ion source. In ESI, the sample is sprayed through a heated capillary at a high voltage to form charged droplets, from which ions are desolvated. In EI, the sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Acquisition: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z values.

-

Data Analysis: Identify the molecular ion peak ([M]+ or [M+H]+) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural features of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy.[14]

Signaling Pathway Analysis: this compound Derivatives and the ERK Pathway

Several this compound derivatives have been shown to exert their biological effects by modulating intracellular signaling pathways. For instance, the this compound alkaloid buxifoliadine E has been found to inhibit cancer cell proliferation by targeting the Extracellular signal-Regulated Kinase (ERK) pathway.[9][12]

ERK Signaling Pathway Inhibition by Buxifoliadine E

Buxifoliadine E has been shown to bind to the ATP-binding site of ERK2, thereby inhibiting its kinase activity.[12] This inhibition leads to a cascade of downstream effects, ultimately resulting in apoptosis (programmed cell death) of cancer cells. The key events in this pathway are illustrated in the diagram below. Inhibition of ERK leads to a decrease in the expression of the anti-apoptotic protein Mcl-1 and an increase in the pro-apoptotic protein Bax. This shift in the balance of apoptotic regulators activates caspase-3, a key executioner caspase, leading to cell death.[12]

Caption: Inhibition of the ERK signaling pathway by Buxifoliadine E leading to apoptosis.

This guide provides a foundational understanding of the key spectroscopic techniques employed in the analysis of this compound and its derivatives. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry, facilitating the continued exploration of this important class of compounds.

References

- 1. youtube.com [youtube.com]

- 2. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly selective and sensitive fluorescence detection of Zn2+ and Cd2+ ions by using an acridine sensor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a Fluorescent this compound using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nathan.instras.com [nathan.instras.com]

- 11. jocpr.com [jocpr.com]

- 12. This compound Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Downregulation of the Ras–Mitogen-Activated Protein Kinase Pathway by the EphB2 Receptor Tyrosine Kinase Is Required for Ephrin-Induced Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Novel Acridone Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a selection of novel acridone compounds. This compound and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of new therapeutic agents based on the this compound scaffold.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for several recently synthesized, novel this compound derivatives. The data has been compiled from various peer-reviewed scientific journals to provide a comparative reference.

Table 1: ¹H NMR Spectral Data (δ, ppm) of Novel this compound Derivatives

| Compound | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | Other Protons | Solvent |

| 2-Methoxy-9-acridone | - | 7.27-8.39 (m) | 7.27-8.39 (m) | 7.27-8.39 (m) | 7.27-8.39 (m) | 7.27-8.39 (m) | 7.27-8.39 (m) | - | 3.90 (s, 3H, -OCH₃), 11.65 (s, 1H, NH) | DMSO-d₆ |

| 1,3-Dihydroxy-4-methoxy-10-methylthis compound [4] | - | - | - | - | - | - | - | - | 14.26 (s, 1H, 1-OH), 11.23 (s, 1H, NH), 10.45 (s, 1H, 3-OH), 7.71 (d, J=8.0), 7.30 (d, J=8.0), 7.17 (t, J=8.0), 6.68 (s), 6.00 (s), 4.01 (s, 3H, -OCH₃) | DMSO-d₆ |

| AcridPyMe [5][6] | - | - | - | - | - | - | - | - | Specific shifts not individually listed in abstract, characterized as a new this compound derivative. | - |

| Buxifoliadine E [1] | - | - | - | - | - | - | - | - | Specific shifts not individually listed in abstract, characterized as a potent this compound alkaloid. | - |

Table 2: ¹³C NMR Spectral Data (δ, ppm) of Novel this compound Derivatives

| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | C-9 | C-9a | C-10a | Other Carbons | Solvent |

| 1,3-Dihydroxy-4-methoxy-10-methylthis compound [4] | - | - | - | - | - | - | - | - | - | - | 179.8 | - | - | 163.9, 163.4, 147.3, 143.1, 131.7, 120.7, 119.4, 116.1, 112.7, 103.4, 95.8, 92.0, 56.2 (-OCH₃) | DMSO-d₆ |

| 1,3-Dihydroxyxanthone (analogue) [4] | - | - | - | - | - | - | - | - | - | - | 179.7 | - | - | 165.9, 162.8, 157.4, 155.3, 135.6, 125.2, 124.4, 119.8, 117.7, 102.2, 98.1, 94.0 | DMSO-d₆ |

Experimental Protocols

The synthesis and spectroscopic analysis of novel this compound compounds involve a series of well-established yet adaptable procedures. Below are detailed methodologies that serve as a general guide for researchers in the field.

General Synthesis of this compound Derivatives

A common and efficient method for synthesizing the this compound core is through the Ullmann condensation followed by cyclization.[7]

1. Ullmann Condensation:

-

A mixture of an appropriately substituted anthranilic acid (1.0 equiv) and a substituted aniline (B41778) or phenol (B47542) (1.0 equiv) is prepared.

-

A catalytic amount of a copper salt (e.g., CuI) and a base (e.g., K₃PO₄) are added to the reaction mixture.[8]

-

The reaction is typically carried out in a high-boiling point solvent such as dioxane or 1-hexanol.[4][8]

-

The mixture is heated to reflux (typically 110-160 °C) for several hours (e.g., 18 hours) under an inert atmosphere (e.g., argon).[4]

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like n-hexane.

-

The crude product is filtered, washed, and dried.

2. Cyclization to form the this compound Ring:

-

The product from the Ullmann condensation is treated with a strong acid, which also acts as a dehydrating agent. Common reagents include concentrated sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent (P₂O₅ in methanesulfonic acid).

-

The mixture is heated (e.g., on a steam bath at 80-100 °C) for a specified period.

-

The reaction mixture is then carefully poured into ice-water to precipitate the this compound product.

-

The precipitate is collected by filtration, washed with water and a dilute base solution (e.g., sodium carbonate) to remove any unreacted acidic starting materials, and then washed again with water until neutral.

-

The crude this compound derivative is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

NMR Spectroscopic Analysis

Accurate structural elucidation of the synthesized this compound compounds is achieved through NMR spectroscopy.

1. Sample Preparation:

-

Approximately 5-10 mg of the purified this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key resonances of the analyte.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration, although referencing to the residual solvent peak is more common.

2. ¹H NMR Spectroscopy:

-

¹H NMR spectra are typically acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

-

Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Key parameters to analyze include the chemical shift (δ) in ppm, the integration of the signals to determine the relative number of protons, and the coupling constants (J) in Hz to deduce the connectivity of neighboring protons.

3. ¹³C NMR Spectroscopy:

-

¹³C NMR spectra are generally recorded on the same instrument, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

The chemical shifts of the carbon atoms provide information about their electronic environment (e.g., aromatic, carbonyl, aliphatic).

4. 2D NMR Experiments:

-

For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the overall structure.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of novel this compound compounds and a simplified representation of a signaling pathway that can be targeted by these compounds.

Caption: Experimental workflow for this compound synthesis and characterization.

Caption: this compound derivatives can inhibit the ERK signaling pathway.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Acridine and this compound derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New this compound derivatives to target telomerase and oncogenes – an anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New this compound derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. This compound and quinthis compound derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF el ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02270B [pubs.rsc.org]

The Luminous World of Acridone: A Technical Guide to its Photophysical and Photochemical Properties

For Researchers, Scientists, and Drug Development Professionals

The acridone core, a privileged scaffold in medicinal chemistry and materials science, underpins a class of fluorophores with remarkable and tunable photophysical and photochemical properties. Their utility spans from fluorescent probes in cellular imaging to potent agents in photodynamic therapy and photo-initiated polymerization. This technical guide provides an in-depth exploration of the fundamental principles governing the interaction of this compound-based molecules with light, offering a comprehensive resource for researchers leveraging these unique properties in their work.

Core Photophysical Characteristics

This compound and its derivatives are characterized by their rigid, planar tricyclic structure, which contributes to their inherent fluorescence.[1] The electronic properties of the this compound scaffold, featuring an electron-donating amino group and an electron-accepting carbonyl group, can give rise to an intramolecular charge transfer (ICT) state upon photoexcitation.[2] This core structure is readily amenable to chemical modification, allowing for the fine-tuning of its spectral properties to suit a wide array of applications.[3][4]

Absorption and Emission Spectra

The absorption and emission spectra of this compound fluorophores are sensitive to their molecular structure and the surrounding environment. The absorption maxima for the this compound core are typically in the near-UV to blue region of the electromagnetic spectrum.[5][6] Substituents on the this compound ring can significantly shift these maxima to longer wavelengths (a bathochromic or red shift).

The fluorescence emission of this compound derivatives is a key feature, with emission colors spanning the visible spectrum from blue to red. The difference between the absorption and emission maxima, known as the Stokes shift, is often substantial for this compound fluorophores, which is advantageous in fluorescence imaging applications as it facilitates the separation of excitation and emission signals.[7]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. This compound itself exhibits a moderate quantum yield, which can be significantly enhanced or modulated through chemical derivatization.[8][9] The solvent environment also plays a crucial role, with polarity and proticity influencing the quantum yield.[6][10] For instance, some this compound derivatives show high quantum yields in polar protic solvents like methanol (B129727) and ethanol, while the quantum yield is significantly lower in water.[3]

The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another important characteristic. This compound and quinthis compound (B94251) derivatives have been developed with fluorescence lifetimes ranging from 3 to 25 nanoseconds, and these lifetimes are often stable across a wide pH range.[11]

Table 1: Photophysical Data of Selected this compound Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference(s) |

| This compound | Ethanol | 249, 399 | 413 | 0.42 | [6][8] |

| This compound | DMSO | 399 | 412 | - | [6] |

| This compound | DMF | 398 | 410 | - | [6] |

| This compound | THF | 390 | 399 | - | [6] |

| Acridine (B1665455) Orange | Basic Ethanol | 430.8 | - | 0.2 | [9] |

| AcridPy | DMSO | ~320, 380-420 | 400-500 | - | [7] |

| AcridPyMe | DMSO | ~320, 380-420 | 430-630 | - | [7] |

| Carbazole-substituted this compound | Toluene | - | - | up to 0.69 | [12] |

| Phenoxazine-substituted this compound (neat film) | - | - | - | 0.35 | [12] |

Key Photochemical Properties and Mechanisms

Beyond their fluorescence, this compound derivatives exhibit a range of photochemical behaviors that are central to their applications in drug development and materials science.

Photosensitization in Photodynamic Therapy (PDT)

Many this compound derivatives can act as photosensitizers. Upon absorption of light, they can transition to an excited triplet state.[10] From this long-lived state, they can initiate two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions through electron or hydrogen transfer. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anions.

-

Type II Reaction: The excited photosensitizer can transfer its energy directly to ground-state molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2).

Both pathways lead to the production of cytotoxic ROS, which can induce apoptosis or necrosis in targeted cells, forming the basis of photodynamic therapy for cancer and other diseases.[13][14]

The ROS generated during PDT can damage various cellular components, including mitochondria, leading to the initiation of apoptosis. This programmed cell death is often mediated by a cascade of enzymes called caspases. The intrinsic pathway of apoptosis is frequently implicated, involving the release of cytochrome c from mitochondria, which then activates caspase-9, leading to the subsequent activation of executioner caspases like caspase-3.[15][16] The extrinsic pathway, involving death receptors, can also be activated, leading to the activation of caspase-8.[3][17]

Caption: this compound-mediated PDT-induced apoptosis pathway.

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the this compound ring system is ideal for intercalation into the DNA double helix.[18][19] This non-covalent insertion between DNA base pairs is driven by π-π stacking interactions and can lead to several structural and functional consequences for the DNA, including unwinding of the helix and an increase in its length and rigidity.[18] This disruption of DNA architecture can interfere with crucial cellular processes like replication and transcription.

Furthermore, many this compound derivatives act as topoisomerase inhibitors.[20] Topoisomerases are enzymes that regulate DNA topology. This compound-based compounds can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the topoisomerase enzyme and the DNA strand.[21][22] This leads to the accumulation of DNA strand breaks, which are highly cytotoxic and can trigger apoptosis.[2][23]

Caption: Mechanism of Topoisomerase II poisoning by this compound.

Aggregation-Induced Emission (AIE)

A fascinating photophysical phenomenon observed in some this compound derivatives is Aggregation-Induced Emission (AIE).[3] In contrast to the common aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated state, AIE-active molecules are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state.[24][25]

The primary mechanism for AIE in many systems, including this compound derivatives, is the Restriction of Intramolecular Rotation (RIR).[8][26] In dilute solutions, the fluorophores can undergo low-frequency rotational motions, which provide a non-radiative pathway for the excited state to decay, thus quenching fluorescence. In the aggregated state, these intramolecular rotations are physically constrained, blocking the non-radiative decay channels and promoting radiative decay in the form of strong fluorescence.[27]

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Experimental Protocols

Accurate characterization of the photophysical properties of this compound fluorophores is essential for their effective application. The following sections provide detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λabs) of an this compound derivative.

Materials:

-

This compound derivative of interest

-

High-purity solvent (e.g., ethanol, DMSO, THF)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of the this compound derivative in the chosen solvent at a known concentration (e.g., 1 mM). From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the expected λabs.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample solutions. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum across the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λabs). If quantitative analysis is required, use the Beer-Lambert law (A = εcl) to determine the molar extinction coefficient (ε), where A is the absorbance, c is the concentration, and l is the path length.[26]

Fluorescence Emission and Excitation Spectroscopy

Objective: To determine the fluorescence emission and excitation spectra of an this compound derivative.

Materials:

-

This compound derivative solution (prepared as for UV-Vis, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

Fluorescence cuvettes (1 cm path length, four polished sides)

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm).

-

Emission Spectrum:

-

Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.

-

Scan a range of emission wavelengths longer than the excitation wavelength (e.g., from λabs + 10 nm to 800 nm).

-

The resulting spectrum will show the fluorescence emission profile, and the peak of this spectrum is the wavelength of maximum emission (λem).[17][27]

-

-

Excitation Spectrum:

-

Set the emission wavelength to the λem determined from the emission spectrum.

-

Scan a range of excitation wavelengths shorter than the emission wavelength (e.g., from 250 nm to λem - 10 nm).

-

The resulting spectrum should resemble the absorption spectrum of the fluorophore.[27]

-

-

Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to identify and subtract any background signals (e.g., Raman scattering).[1]

Relative Fluorescence Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of an this compound derivative relative to a known standard.[3][5]

Materials:

-

Test compound (this compound derivative) solution

-

Standard compound solution (a fluorophore with a well-characterized quantum yield in the same solvent, e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.546)[18]

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solution Preparation: Prepare a series of dilutions for both the test compound and the standard compound in the same solvent. The absorbances of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1.

-

Absorption Measurements: Record the UV-Vis absorption spectra for all prepared solutions and note the absorbance at the excitation wavelength to be used for the fluorescence measurements.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra for all solutions of the test and standard compounds at the same excitation wavelength. Ensure identical instrument settings (e.g., slit widths) are used for all measurements.

-

Integrate the area under the emission curve for each spectrum.[15]

-

-

Data Analysis:

-

For both the test and standard compounds, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plot should be linear, and the slope (m) should be determined.

-

The quantum yield of the test compound (ΦX) can be calculated using the following equation:[15]

ΦX = ΦST * (mX / mST) * (ηX2 / ηST2)

where:

-

ΦST is the quantum yield of the standard

-

mX and mST are the slopes of the plots for the test and standard compounds, respectively

-

ηX and ηST are the refractive indices of the solvents used for the test and standard compounds, respectively (if the same solvent is used, this term is 1).

-

-

Caption: Workflow for relative quantum yield determination.

Conclusion

This compound-based fluorophores represent a versatile and powerful class of molecules with a rich and tunable set of photophysical and photochemical properties. Their utility in diverse fields, from super-resolution imaging to targeted cancer therapy, is a testament to the adaptability of the this compound scaffold. A thorough understanding of their absorption, emission, quantum yield, and excited-state dynamics, coupled with robust experimental characterization, is paramount for the rational design and successful application of novel this compound-based technologies. This guide provides a foundational framework for researchers seeking to explore and exploit the luminous potential of these remarkable compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancertargetedtechnology.com [cancertargetedtechnology.com]

- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. scispace.com [scispace.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of DNA topoisomerase II by imidazoacridinones, new antineoplastic agents with strong activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 16. benchchem.com [benchchem.com]

- 17. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. sketchviz.com [sketchviz.com]

- 22. rcsb.org [rcsb.org]

- 23. GraphViz Examples and Tutorial [graphs.grevian.org]

- 24. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. chemistryjournal.net [chemistryjournal.net]

- 26. N-Substitution of this compound with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]

Acridone Derivatives: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) for acridone derivatives, a promising class of compounds with a broad spectrum of biological activities. This compound and its analogues have garnered significant attention in medicinal chemistry due to their potential as anticancer, antiviral, and antibacterial agents.[1][2][3] This document provides a detailed overview of the key structural modifications that influence the biological potency of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Structure and Biological Significance

Acridones are a class of heterocyclic compounds characterized by a tricyclic ring structure containing a nitrogen atom at position 10 and a carbonyl group at position 9.[4] This planar aromatic system allows for intercalation into DNA and interaction with various enzymes, which is a key aspect of their biological activity.[5][6][7][8] Researchers have extensively modified the this compound scaffold at various positions to enhance efficacy and selectivity, leading to the identification of potent lead compounds.

Anticancer Activity: Targeting Key Cellular Processes

This compound derivatives have demonstrated significant potential as anticancer agents by interfering with critical cellular processes such as DNA replication, cell cycle progression, and signal transduction.[5] Their mechanisms of action often involve DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key protein kinases.[3][5]

Structure-Activity Relationship for Anticancer Acridones

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the this compound ring. Key SAR findings include:

-

Substitution at the N10-position: The substituent at the N10 position significantly influences the cytotoxic and antiproliferative activities. For instance, N-alkylation can modulate the compound's ability to interact with biological targets.

-

Modifications on the Aromatic Rings: The introduction of various functional groups on the aromatic rings of the this compound core has a profound impact on their anticancer potency. For example, the presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its binding affinity to target proteins.

-

Side Chains: The attachment of different side chains, often containing amino groups, can enhance DNA binding and topoisomerase inhibition. The length and composition of these side chains are critical for optimizing activity.

Quantitative Data for Anticancer this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| 8f | MCF-7 (Breast) | Cytotoxicity Assay | 4.72 | [9] |

| 8f | MDA-MB-231 (Breast) | Cytotoxicity Assay | 5.53 | [9] |

| 7f | MCF-7 (Breast) | Cytotoxicity Assay | < 10 | [9] |

| 7f | MDA-MB-231 (Breast) | Cytotoxicity Assay | 6.14 | [9] |

| 8k (5, 7-dibromo-3-phenyl-3,4-dihydroacridin-1 (2H)-one) | Prostate Cancer Panel | Antiproliferative Assay | 0.075 | [10] |

| 8k | Leukemia Panel | Antiproliferative Assay | 0.116 | [10] |

| 8k | Non-Small Cell Lung Cancer Panel | Antiproliferative Assay | 0.164 | [10] |

| 8k | Colon Cancer Panel | Antiproliferative Assay | 0.193 | [10] |

| 8k | CNS Cancer Panel | Antiproliferative Assay | 0.264 | [10] |

| 8k | Melanoma Panel | Antiproliferative Assay | 0.317 | [10] |

| 8k | Renal Cancer Panel | Antiproliferative Assay | 0.403 | [10] |

| 8k | Ovarian Cancer Panel | Antiproliferative Assay | 0.410 | [10] |

| 8k | Breast Cancer Panel | Antiproliferative Assay | 0.608 | [10] |

| C4 | Hep-G2 (Liver) | Antiproliferative Assay | 6.29 ± 0.93 | [11] |